2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile
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Overview
Description
2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile is a complex organic compound featuring a benzo[b][1,4]oxazine ring system, a nicotinonitrile moiety, and a thioether linkage
Mechanism of Action
Target of Action
The compound, also known as 2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in cancer cell growth and survival .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR pathway . This inhibition leads to a decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc, which are key proteins in this pathway .
Biochemical Pathways
The affected pathway is the PI3K/Akt/mTOR signaling pathway . The inhibition of this pathway leads to downstream effects such as decreased cell growth and survival, primarily in cancer cells .
Pharmacokinetics
The compound has been identified as a selective CDK9 inhibitor with short pharmacokinetic properties suitable for intravenous administration . .
Result of Action
The molecular and cellular effects of the compound’s action include a rapid dose-dependent decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc . This leads to apoptosis in certain cell lines, such as the MV4-11 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b][1,4]oxazine intermediate, followed by the introduction of the thioether linkage and the nicotinonitrile group. Key steps include:
Formation of the benzo[b][1,4]oxazine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the thioether linkage: This step often involves the reaction of a thiol with an electrophilic intermediate.
Attachment of the nicotinonitrile group: This can be accomplished through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinonitrile group.
2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)pyridinonitrile: Similar structure but with a pyridinonitrile group.
Uniqueness
2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile is unique due to the combination of its benzo[b][1,4]oxazine ring, thioether linkage, and nicotinonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-4-5-15-14(9-12)20(7-8-22-15)16(21)11-23-17-13(10-18)3-2-6-19-17/h2-6,9H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQPUJOHGCKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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